3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one
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Overview
Description
3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE typically involves multiple steps. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable quinoxaline derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .
Scientific Research Applications
3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Amino-3-methyl-1,2,4-thiadiazole: Used as an intermediate in the synthesis of other thiadiazole derivatives
Uniqueness
What sets 3-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOXALIN-2-ONE apart is its unique structure that combines the thiadiazole ring with a quinoxaline moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H9N5OS2 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-5-8-9(17)14-7-4-2-1-3-6(7)13-8/h1-4H,5H2,(H2,12,15)(H,14,17) |
InChI Key |
VOXDFRPQVHSAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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